molecular formula C11H13N3O3 B15300215 1-(3-Amino-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(3-Amino-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione

Katalognummer: B15300215
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: DUMAYSYCCYGUEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione is an organic compound with a complex structure that includes an amino group, a methoxy group, and a diazinane-dione ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common method starts with the nitration of 3-amino-4-methoxybenzaniline, followed by reduction to obtain the desired compound . The reaction conditions often involve the use of reducing agents such as hydrogen or zinc in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-amino-4-methoxyphenyl)ethanone: Shares similar functional groups but differs in the overall structure.

    3,4-Dimethoxyphenethylamine: Contains methoxy groups but lacks the diazinane-dione ring.

Uniqueness

1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione is unique due to its combination of functional groups and ring structure, which confer specific chemical and biological properties not found in similar compounds .

Eigenschaften

Molekularformel

C11H13N3O3

Molekulargewicht

235.24 g/mol

IUPAC-Name

1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H13N3O3/c1-17-9-3-2-7(6-8(9)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5,12H2,1H3,(H,13,15,16)

InChI-Schlüssel

DUMAYSYCCYGUEL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)N2CCC(=O)NC2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.